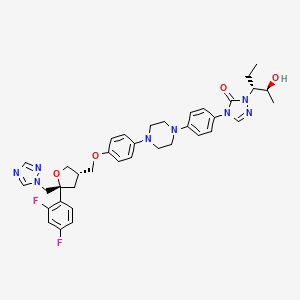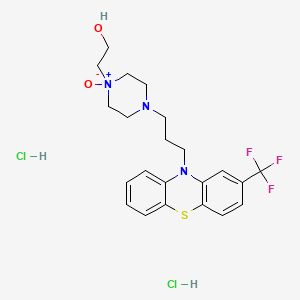
(Z)-N'-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a hydroxyethyl group, and an acetimidamide moiety, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the hydroxyethyl moiety.
Formation of the Acetimidamide Moiety: The acetimidamide group can be formed through the reaction of an amine with an appropriate acylating agent, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide
- 2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide
- N’-hydroxy-2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide
Uniqueness
(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is unique due to its specific configuration and the presence of both hydroxy and acetimidamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H19N3O2 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
N'-hydroxy-2-[2-(1-hydroxyethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-7(13)8-4-2-3-5-12(8)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11) |
InChIキー |
NKLSCFRELWEHFW-UHFFFAOYSA-N |
異性体SMILES |
CC(C1CCCCN1C/C(=N/O)/N)O |
正規SMILES |
CC(C1CCCCN1CC(=NO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)







![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)

![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)



